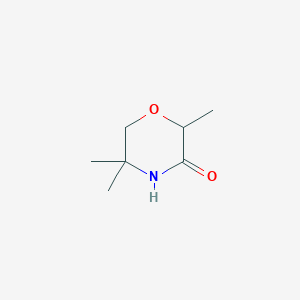
2,5,5-Trimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5,5-Trimethylmorpholin-3-one” is a chemical compound with the molecular formula C7H13NO3 . It is also known as 2-hydroxy-2,5,5-trimethylmorpholin-3-one .
Synthesis Analysis
The synthesis of 2,5,5-Trimethylmorpholin-3-one involves precursors such as Ethylpyruvate (CAS#:617-35-6) and 2-Amino-2-methyl (CAS#:124-68-5) . The synthetic route was documented in the Journal of Organic Chemistry, 1975 .Molecular Structure Analysis
The molecular weight of 2,5,5-Trimethylmorpholin-3-one is 159.18300 . The exact mass is 159.09000 . The molecular structure analysis of similar compounds can be found on the Sigma-Aldrich website .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5,5-Trimethylmorpholin-3-one such as density, boiling point, melting point, and flash point are not available . The molecular weight is 159.18300 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and NMR Structural Studies : The isomers of 2,3,5-trimethylmorpholine and 2,3,6-trimethylmorpholine, closely related to 2,5,5-Trimethylmorpholin-3-one, have been synthesized and analyzed using 270 MHz FT-nmr studies. This research provided insights into the configurations of each isomer based on proton coupling constants (Hernestam, Nilsson, & Stenvall, 1977).
Radical Formation and Antioxidant Properties
- Formation and Function of 2-Oxomorpholin-3-yl Radicals : Research indicates that 2-Oxomorpholin-3-yl radicals, which include derivatives like 3, 5, 5-trimethyl-2-oxomorpholin-3-yl, are formed from their dimers and act as mild one-electron reducing agents. They are particularly useful for in vitro and in vivo reduction of anthracycline anti-tumor drugs (Koch, 1986).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Medicinal Derivatives : Research has been conducted on the synthesis of derivatives like 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, which are prepared from compounds related to 2,5,5-Trimethylmorpholin-3-one. These derivatives are used in Pd(0)-catalyzed coupling reactions for the synthesis of medically significant compounds (Liu & Meinwald, 1996).
Computational Chemistry and Molecular Studies
- Density Functional Theory and NBO Analysis : The conformational properties of 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-selenide and similar compounds have been studied using hybrid density functional theory and ab initio molecular orbital methods. This research helps understand the stereo electronic effects, electrostatic and steric interactions affecting the behavior of such compounds (Masnabadi, 2020).
Eco-Sustainable Synthesis and Biological Evaluation
- Eco-friendly Synthesis of Anticancer Agents : Research on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, using processes similar to those applicable for 2,5,5-Trimethylmorpholin-3-one derivatives, has been conducted. These compounds show potential as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).
Propiedades
IUPAC Name |
2,5,5-trimethylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(9)8-7(2,3)4-10-5/h5H,4H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMCLHKHYDHLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2436222.png)
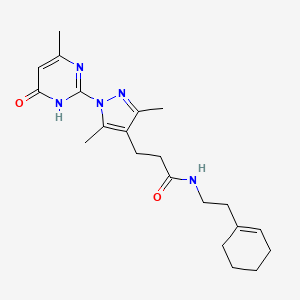
![3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2436225.png)
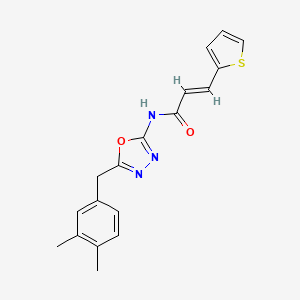
![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)
![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)
![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)
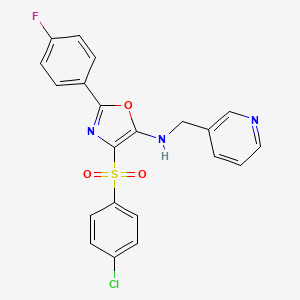

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)
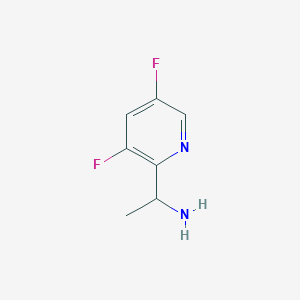
![5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2436243.png)